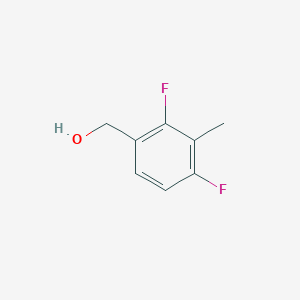

N-(2-methyl-1,3-dioxoisoindolin-5-yl)-2-(p-tolylthio)acetamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-substituted acetamides has been explored in various studies. In one such study, a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides were synthesized, with variations at the carbon adjacent to the amide nitrogen (C1). The synthesis involved exploring different N-acyl, N-alkyl, and amino functions, with the optimal compound being 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-(1-methylethyl)-2-(1-pyrrolidinyl)ethyl]acetamide. This compound demonstrated potent opioid kappa agonist activity and significant analgesic effects in a mouse model . Another study focused on the synthesis of N-((2-oxo-3-substituted-oxazolidin-5-yl)methyl)acetamide, using amination and cyclization of epichlorohydrin followed by a reaction with N-substituted ethyl carbamate. This method yielded a 50% total yield for the synthesized compounds, and the structures were confirmed using IR, H NMR, and elementary analysis .

Molecular Structure Analysis

The molecular structure of N-substituted acetamides is crucial for their biological activity. In the case of the kappa-opioid agonists, the presence of a pyrrolidinyl group and the specific substituents at C1 were key factors in determining their potency and selectivity. The optimal structure found in the study included a 3,4-dichlorophenyl group and a chiral center at the carbon adjacent to the amide nitrogen, which significantly influenced the activity of the compound . For the oxazolidin-5-yl)methyl)acetamides, the oxazolidin ring and the substituents at the 3-position were important for the desired chemical properties, as confirmed by spectroscopic analysis .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these acetamides include amination, cyclization, and reactions with various carbamates. The study on kappa-opioid agonists utilized chiral amino acids to introduce different alkyl and aryl substituents, which were crucial for the biological activity of the compounds . The synthesis of oxazolidin-5-yl)methyl)acetamides involved the reaction of glycidylacetamide with N-substituted ethyl carbamate in the presence of a catalyst, demonstrating a mild and effective approach to obtaining the target compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-substituted acetamides are influenced by their molecular structures. The presence of specific functional groups and substituents can affect properties such as solubility, melting point, and reactivity. The kappa-opioid agonists described in the study exhibited potent analgesic effects, indicating their ability to interact with biological targets effectively . The oxazolidin-5-yl)methyl)acetamides synthesized in the other study were characterized by IR and NMR spectroscopy, which provided insights into their structural and chemical properties .

Applications De Recherche Scientifique

Anticonvulsant and Antidepressant Effects

A study by Xing-Hua Zhen et al. (2015) synthesized a series of 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide derivatives, evaluating their anticonvulsive and antidepressant activities. The compounds demonstrated protective effects against pentylenetetrazole (PTZ)-induced seizures and showed potent antidepressant-like activity in the forced swimming test (FST) model. Compound 4l exhibited the most potent antidepressant-like activity, significantly reducing immobility time compared to the control, similar to the reference drug fluoxetine (Xing-Hua Zhen et al., 2015).

Anti-Inflammatory Agents

Another study by A. P. Nikalje et al. (2015) focused on synthesizing novel 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid derivatives. These compounds were evaluated for anti-inflammatory activity using in vitro and in vivo models. The study found that all compounds showed promising anti-inflammatory activity, with docking studies indicating binding affinity towards human serum albumin (HSA) (A. P. Nikalje et al., 2015).

Antitumor Activity

The antitumor activity of 3-benzyl-substituted-4(3H)-quinazolinones, including derivatives of N-(2-methyl-1,3-dioxoisoindolin-5-yl)-2-(p-tolylthio)acetamide, was evaluated by Ibrahim A. Al-Suwaidan et al. (2016). The study demonstrated that some derivatives exhibited significant broad-spectrum antitumor activity, showing higher potency compared to the positive control 5-FU. The compounds were particularly active against CNS, renal, and breast cancer cell lines (Ibrahim A. Al-Suwaidan et al., 2016).

Propriétés

IUPAC Name |

N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-(4-methylphenyl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S/c1-11-3-6-13(7-4-11)24-10-16(21)19-12-5-8-14-15(9-12)18(23)20(2)17(14)22/h3-9H,10H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQKSESPNCAADPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCC(=O)NC2=CC3=C(C=C2)C(=O)N(C3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001322421 | |

| Record name | N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-(4-methylphenyl)sulfanylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001322421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49677940 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

895455-86-4 | |

| Record name | N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-(4-methylphenyl)sulfanylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001322421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide](/img/structure/B2518439.png)

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(cyclohexylmethyl)piperidine-4-carboxamide](/img/structure/B2518440.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[4-(dimethylamino)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl]acetamide](/img/structure/B2518443.png)

![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2518444.png)

![4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]quinazoline](/img/structure/B2518449.png)

![2-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2518451.png)

![methyl 2-{[5-(1-{[(4-chlorophenyl)sulfonyl]amino}-2-phenylethyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2518452.png)

![1,6,7-trimethyl-3-[(2-methylphenyl)methyl]-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2518454.png)

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-fluorophenyl)methanone](/img/structure/B2518457.png)